molecular formula C11H10BrNO2 B2674331 5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole CAS No. 886364-40-5

5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole

Cat. No.: B2674331
CAS No.: 886364-40-5
M. Wt: 268.11
InChI Key: RFAJCMXDKDXRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromomethyl group and a methoxyphenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole typically involves the bromination of 3-(2-methoxyphenyl)isoxazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction Reactions: The isoxazole ring can be reduced under specific conditions to form isoxazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation Reactions: Formation of phenolic or quinone derivatives.

    Reduction Reactions: Formation of isoxazoline derivatives.

Scientific Research Applications

5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)isoxazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    5-Methyl-3-(2-methoxyphenyl)isoxazole: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and applications.

    5-(Chloromethyl)-3-(2-methoxyphenyl)isoxazole: Similar structure but with a chloromethyl group, leading to different chemical properties and reactivity.

Uniqueness

5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.

Properties

IUPAC Name

5-(bromomethyl)-3-(2-methoxyphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-14-11-5-3-2-4-9(11)10-6-8(7-12)15-13-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAJCMXDKDXRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.